(R)-3-O-Methyldopa-d3 (hydrochloride)
Description
The study of neurotransmitter metabolism is fundamental to understanding both normal brain function and the pathophysiology of neurological diseases. Levodopa (L-DOPA), a cornerstone therapy for Parkinson's disease, undergoes extensive metabolic conversion in the body, producing a variety of other compounds. Tracking these metabolites is crucial for optimizing treatment and understanding the long-term effects of L-DOPA therapy.
L-DOPA serves as a precursor to the neurotransmitter dopamine (B1211576), replenishing the brain's depleted supply in individuals with Parkinson's disease. jfda-online.com However, L-DOPA is subject to several metabolic pathways. One of the most significant is its methylation by the enzyme catechol-O-methyltransferase (COMT), which converts L-DOPA into 3-O-Methyldopa (3-OMD). wikipedia.orgnih.gov
3-OMD is a major metabolite of L-DOPA, particularly in patients undergoing long-term therapy. nih.gov Unlike L-DOPA, which has a half-life of about one hour, 3-OMD has a much longer half-life of approximately 15 hours. wikipedia.org This extended duration leads to its significant accumulation in the plasma and cerebrospinal fluid. wikipedia.org Research suggests that high concentrations of 3-OMD may compete with L-DOPA for transport across the blood-brain barrier via the large neutral amino acid transporter system. wikipedia.orgresearchgate.net This competition is a critical area of investigation, as it could influence the therapeutic efficacy of L-DOPA and may be linked to the development of motor complications. researchgate.netnih.gov Therefore, the precise measurement of 3-OMD levels is essential for neuropharmacological studies.
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. creative-proteomics.com Isotopes are variants of an element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com Common stable isotopes used in biomedical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.com
The incorporation of a stable isotope creates a "labeled" compound that is chemically and biologically identical to its unlabeled counterpart but is heavier. creative-proteomics.commetsol.com This mass difference is the key to its utility and can be readily detected by mass spectrometry. scioninstruments.com The primary advantages of this technique in biomedical science are:
Safety : Because the isotopes are not radioactive, they are safe for use in human studies, including clinical pharmacology and metabolic research. metsol.com
Accuracy in Quantification : Stable isotope-labeled compounds are ideal for use as internal standards in analytical methods. scioninstruments.comclearsynth.com They allow for highly accurate and precise measurement of the corresponding unlabeled compound in complex biological matrices like blood or plasma. texilajournal.com
Metabolic Tracing : They serve as powerful tracers to elucidate metabolic pathways, allowing researchers to follow the journey of a molecule through a biological system and measure the rates of metabolic processes (flux analysis). nih.govstudysmarter.co.uk
Pharmacokinetic Studies : The technique is fundamental to modern pharmacokinetic (PK) research, which examines the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comnih.gov
(R)-3-O-Methyldopa-d3 is the specific enantiomer of 3-OMD in which three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium atoms. immunomart.org The primary and most critical application of this compound is its use as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comtexilajournal.comresolvemass.ca
The rationale for using (R)-3-O-Methyldopa-d3 as an internal standard is based on the principle of isotope dilution mass spectrometry. The process involves several key steps:
A precise, known quantity of the deuterated standard, (R)-3-O-Methyldopa-d3, is added to a biological sample (e.g., plasma, urine, or cerebrospinal fluid) containing the unlabeled analyte (3-OMD) of unknown concentration. texilajournal.com
During sample preparation (e.g., extraction, purification), any loss of the target analyte will be accompanied by a proportional loss of the deuterated internal standard, as both compounds exhibit virtually identical chemical and physical properties. scioninstruments.comclearsynth.com
When the sample is analyzed by LC-MS/MS, the analyte and the internal standard co-elute from the liquid chromatography column but are distinguished by the mass spectrometer due to their mass difference. scioninstruments.com
By comparing the ratio of the mass spectrometer's signal response for the analyte to that of the known amount of the internal standard, an exact concentration of the native 3-OMD in the original sample can be calculated with exceptional precision and accuracy. nih.gov
This method effectively corrects for variations in sample recovery and potential matrix effects—where other components in the sample can suppress or enhance the ionization of the analyte—thereby ensuring the reliability of the results. scioninstruments.comresolvemass.ca This high degree of accuracy is indispensable for pharmacokinetic studies aimed at understanding the accumulation of 3-OMD and its clinical implications in patients treated with L-DOPA. jfda-online.comnih.gov
Data Tables
Table 1: Physicochemical Properties of (R)-3-O-Methyldopa-d3 (hydrochloride)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid;hydrochloride | immunomart.orgnih.gov |
| CAS Number | 1259947-39-1 | immunomart.org |
| Molecular Formula | C₁₀H₁₁D₃ClNO₄ | immunomart.org |
| Molecular Weight | 250.70 g/mol (as hydrochloride salt) | immunomart.org |
| Isotopic Purity | Typically ≥98% |
Table 2: Key Compounds in the L-DOPA Metabolic Pathway
| Compound Name | Abbreviation | Role in Pathway |
|---|---|---|
| Levodopa | L-DOPA | Precursor to Dopamine; therapeutic agent. wikipedia.org |
| Dopamine | DA | Active neurotransmitter; formed from L-DOPA via DOPA decarboxylase. wikipedia.org |
| 3-O-Methyldopa | 3-OMD | Major metabolite of L-DOPA; formed via COMT. wikipedia.org |
| 3,4-Dihydroxyphenylacetic acid | DOPAC | Metabolite of Dopamine. nih.gov |
| Homovanillic acid | HVA | Major final metabolite of the dopamine pathway. nih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14ClNO4 |
|---|---|
Molecular Weight |
250.69 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m1./s1/i1D3; |
InChI Key |
UNETXNZYVGKTSS-LZMDQPJSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O.Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies and Isotopic Characterization of R 3 O Methyldopa D3
Chemoenzymatic Synthesis of Deuterated Amino Acid Derivatives
Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions, offering an efficient pathway to complex molecules like deuterated amino acids. nih.govresearchgate.net Enzymes can operate under mild conditions and directly on unprotected amino acids, which simplifies synthetic routes by avoiding the need for protecting group strategies. nih.govresearchgate.net This approach is particularly advantageous for introducing isotopic labels with high stereo- and site-selectivity. rsc.org
Precursor-based labeling is a fundamental strategy where the isotopic label is incorporated early in the synthesis via a deuterated starting material or reagent. mdpi.com This multi-step approach ensures the final position of the label is controlled and is particularly effective for achieving stereospecificity. mdpi.com
In the context of (R)-3-O-Methyldopa-d3, the deuterium (B1214612) atoms are located on the methoxy (B1213986) group. A common strategy involves the methylation of a suitably protected (R)-DOPA precursor using a deuterated methylating agent. For instance, a precursor such as N-acetyl-(R)-DOPA ethyl ester could be O-methylated at the 3-position hydroxyl group using a trideuteromethyl source like d3-methyl iodide (CD₃I) or d3-methyl tosylate. The use of an enantiomerically pure (R)-DOPA starting material ensures that the final product retains the desired (R) stereochemistry at the α-carbon. Subsequent deprotection of the amine and carboxyl groups yields the target compound, (R)-3-O-Methyldopa-d3. This method provides unambiguous placement of the d3-label on the methoxy group with high isotopic enrichment.
Key Features of Precursor-Based Synthesis:
High Stereospecificity: The final stereochemistry is dictated by the chiral precursor.
Unambiguous Labeling: The position of the deuterium label is predetermined by the structure of the deuterated reagent.
Versatility: The approach can be adapted to introduce various isotopic labels (e.g., ¹³C, ¹⁵N) by selecting the appropriately labeled precursor. researchgate.net
Site-selective hydrogen-deuterium (H/D) exchange offers a more direct route to deuterated molecules by swapping specific hydrogen atoms for deuterium on a late-stage intermediate or the final compound. mdpi.com These methods are often catalyzed by transition metals or enzymes and utilize a deuterium source like heavy water (D₂O). mdpi.comacs.org
While direct H/D exchange on the aromatic ring of amino acids is common, labeling a methyl group via exchange is more challenging. However, enzymatic strategies have shown promise for achieving site-selectivity that is difficult to attain through traditional chemical means. nih.govresearchgate.net For example, specific enzymes can catalyze H/D exchange at positions adjacent to activating functional groups. nih.gov Although less direct for a methoxy group, biocatalytic systems, potentially involving methyltransferases in the presence of a deuterated methyl donor, represent an area of ongoing research for streamlined isotopic labeling. rsc.org The primary advantage of H/D exchange is atom economy and the ability to introduce deuterium late in the synthesis, which can be more cost-effective. mdpi.com
Spectroscopic and Chromatographic Validation of Deuteration
Following synthesis, rigorous analytical validation is required to confirm the molecular structure, isotopic purity, and the specific location of the deuterium atoms. High-performance liquid chromatography (HPLC) is typically used to ensure chemical purity, while mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are indispensable for isotopic characterization. rsc.org
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic purity. nih.govresearchgate.net The high mass accuracy of modern instruments allows for the clear separation and quantification of isotopologs—molecules that differ only in their isotopic composition. almacgroup.com
The isotopic purity of (R)-3-O-Methyldopa-d3 is calculated by measuring the relative abundance of the deuterated ion ([M+H]⁺) compared to the non-deuterated (d₀) and partially deuterated species. nih.govresearchgate.net The analysis involves integrating the extracted ion chromatograms for each isotopolog and correcting for the natural abundance of isotopes like ¹³C. researchgate.netalmacgroup.com
| Isotopolog | Molecular Formula | Monoisotopic Mass (Da) | Description |
|---|---|---|---|
| d₀ (Unlabeled) | C₁₀H₁₃NO₄ | 211.0845 | 3-O-Methyldopa |
| d₃ (Labeled) | C₁₀H₁₀D₃NO₄ | 214.1033 | (R)-3-O-Methyldopa-d3 |
Isotopic purity is determined by the ratio of the integrated peak area of the d₃ species to the sum of all relevant isotopologs (d₀, d₁, d₂, d₃, etc.).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously confirming the exact location of deuterium atoms within a molecule. rsc.org Since deuterium (²H) has a different nuclear spin and resonance frequency from protium (B1232500) (¹H), their signals are observed in different types of NMR experiments.
The site-selectivity of deuteration in (R)-3-O-Methyldopa-d3 is confirmed primarily by ¹H NMR. In an unlabeled 3-O-Methyldopa sample, the methoxy protons (-OCH₃) would produce a sharp singlet in the ¹H NMR spectrum, typically around 3.8 ppm. Upon successful deuteration to -OCD₃, this singlet would be absent or significantly diminished in intensity, providing clear evidence of labeling at the desired position. researchgate.net Furthermore, ²H NMR spectroscopy could be used to directly observe the deuterium signal, confirming its presence and chemical environment.
| Nucleus | Group | Expected Chemical Shift (ppm) in ¹H NMR | Expected Observation upon d₃-Labeling |
|---|---|---|---|
| ¹H | -OCH₃ | ~3.8 | Signal absence or significant reduction in intensity. |
| ²H | -OCD₃ | N/A (for ¹H NMR) | A signal would be observed in a ²H NMR spectrum at a corresponding chemical shift. |
Analytical Methodologies and Applications of R 3 O Methyldopa D3 As a Research Probe
Quantitative Bioanalysis in Complex Biological Matrices
The quantification of endogenous compounds in biological matrices like plasma, urine, or dried blood spots (DBS) is challenging due to matrix effects and variability in sample preparation. (R)-3-O-Methyldopa-d3 is instrumental in overcoming these challenges, primarily as an internal standard in chromatographic methods coupled with mass spectrometry.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like (R)-3-O-Methyldopa-d3 is considered the gold standard in quantitative bioanalysis.
In the development of LC-MS/MS methods, (R)-3-O-Methyldopa-d3 is added to biological samples at a known concentration at the beginning of the sample preparation process. nih.gov It co-elutes with the target analyte, endogenous 3-O-Methyldopa (3-OMD), and experiences similar effects during extraction and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process can be effectively normalized. nih.gov
A key application is the quantification of 3-OMD in dried blood spots for diagnosing conditions like Aromatic L-amino acid decarboxylase (AADC) deficiency. nih.gov In one such validated method, samples were analyzed using a Xevo TQ-S micro mass spectrometer. nih.gov The specific precursor and product ion transitions for both the analyte and the deuterated standard are monitored using Multiple Reaction Monitoring (MRM), which provides high specificity. nih.gov
Below is an interactive table detailing typical mass spectrometry parameters used for the quantification of 3-OMD with 3-OMD-d3 as an internal standard. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| 3-O-Methyldopa (3-OMD) | 212.2 | 152.9 | 20 |
| 3-O-Methyldopa-d3 (3-OMD-d3) | 215.1 | 155.9 | 15 |
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for neurochemical analysis, often requiring derivatization of analytes to increase their volatility. Deuterated standards such as (R)-3-O-Methyldopa-d3 are equally important in GC-MS-based methods. lumiprobe.com In neurochemical profiling, where dozens of compounds may be measured simultaneously, the precision afforded by stable isotope-labeled standards is crucial for obtaining reliable data. The standard helps to correct for variability during the derivatization steps and potential losses during injection into the GC system. The use of deuterated standards enhances the accuracy of large-scale profiling studies aimed at understanding the complex neurochemical changes associated with neurological disorders or drug treatments.
Stable Isotope Tracing for Metabolic Flux Analysis
Beyond its role as an internal standard, (R)-3-O-Methyldopa-d3 can be used as a tracer to study the dynamics of metabolic pathways. By introducing the labeled compound into a biological system, researchers can track its conversion into various downstream metabolites, providing insights into enzyme activity and metabolic flux.
3-O-Methyldopa is a primary metabolite of L-DOPA, formed through a methylation reaction catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). wikipedia.orgtaylorandfrancis.com The COMT pathway is a major route for L-DOPA metabolism, especially when the primary decarboxylation pathway is inhibited. wikipedia.org By using (R)-3-O-Methyldopa-d3 as an analytical standard, researchers can accurately quantify the endogenous levels of 3-O-Methyldopa produced in response to L-DOPA administration. chemsrc.comglpbio.com This allows for an indirect but precise measurement of COMT activity in various tissues and disease states. High levels of 3-O-Methyldopa can indicate high COMT activity, a factor that can influence the therapeutic efficacy of L-DOPA treatment in conditions like Parkinson's disease. taylorandfrancis.com
Aromatic L-Amino Acid Decarboxylase (AADC) is the enzyme responsible for converting L-DOPA into dopamine (B1211576). wikipedia.org In AADC deficiency, a rare genetic disorder, this conversion is impaired. nih.gov Consequently, L-DOPA accumulates and is shunted into the alternative metabolic pathway catalyzed by COMT, leading to a significant increase in the production of 3-O-Methyldopa. nih.govwikipedia.org
The quantification of 3-O-Methyldopa is therefore a key diagnostic biomarker for AADC deficiency. nih.govnih.gov Analytical methods using LC-MS/MS with (R)-3-O-Methyldopa-d3 as an internal standard have been developed to screen for and diagnose this disorder using patient samples like dried blood spots. nih.gov Research has shown that patients with AADC deficiency have at least a four-fold increase in 3-OMD levels compared to controls. nih.gov The precision of these methods, enabled by the deuterated standard, is essential for the reliable diagnosis, particularly in newborn screening programs where early detection is critical. nih.govtaylorandfrancis.com
Application in Bioanalytical Method Development and Validation
The development and validation of bioanalytical methods are fundamental to drug discovery, preclinical studies, and clinical diagnostics. iajps.comnih.gov A validated method ensures that the results are accurate, precise, and reproducible. (R)-3-O-Methyldopa-d3 is an exemplary tool for this purpose.
During method validation, parameters such as accuracy, precision, linearity, selectivity, and stability are assessed. nih.gov Using a stable isotope-labeled internal standard like (R)-3-O-Methyldopa-d3 is the preferred approach because it most effectively accounts for analytical variability. iajps.com
Accuracy and Precision: By normalizing the analyte response to the internal standard response, the method's accuracy (closeness to the true value) and precision (reproducibility of measurements) are significantly improved. nih.gov
Selectivity: The high selectivity of MS/MS, monitoring specific precursor-to-product ion transitions, ensures that the instrument can distinguish the analyte and the internal standard from other matrix components. nih.gov
Matrix Effect: The internal standard helps to compensate for matrix effects, where other molecules in the biological sample can suppress or enhance the ionization of the target analyte, a common problem in bioanalysis. semanticscholar.org
Mechanistic Studies on Biological Interactions and Transport Kinetics
Assessment of Isotope Effects on Enzyme Catalysis
The introduction of deuterium (B1214612) into the methoxy (B1213986) group of 3-O-Methyldopa can influence the rate at which it is formed and potentially interacts with various enzymes. This section delves into the deuterium isotope effects on key enzymatic pathways.
In a clinical study involving the administration of deuterated L-DOPA (SD-1077) alongside carbidopa, a significant increase in the systemic exposure to its metabolite, 3-O-methyldopa, was observed compared to the administration of non-deuterated L-DOPA. This suggests that the deuteration of the parent compound influences the metabolic pathways, potentially including the rate of formation or subsequent metabolism of 3-OMD. While the deuteration in SD-1077 is not at the site of methylation, the observed increase in 3-OMD levels could be a result of altered substrate presentation to COMT or downstream metabolic shifts.
A true primary kinetic isotope effect on COMT would be expected if the deuterium were located at a position where a C-H bond is broken during the rate-determining step of the enzymatic reaction. In the case of (R)-3-O-Methyldopa-d3, the deuterium is on the methyl group being transferred. The C-H bond of the methyl group of the cofactor S-adenosylmethionine (SAM) is not broken during the transfer to the catechol oxygen. However, secondary isotope effects can arise from changes in the vibrational modes of bonds adjacent to the reaction center. It is plausible that the presence of deuterium on the methoxy group of 3-OMD could influence its interaction with enzymes or its own subsequent metabolism, although specific data on this is scarce.
The following table summarizes the pharmacokinetic parameters of 3-O-Methyldopa following a single oral dose of deuterated L-DOPA (SD-1077)/Carbidopa versus standard L-DOPA/Carbidopa in healthy subjects, which indirectly suggests altered enzymatic processing.
| Parameter | SD-1077/CD | L-DOPA/CD | Geometric Mean Ratio (90% CI) | P-value |
|---|---|---|---|---|
| 3-OMD Cmax (ng/mL) | - | - | 1.19 (1.15, 1.23) | <0.0001 |
| 3-OMD AUC0–t (ng·h/mL) | - | - | 1.31 (1.27, 1.36) | <0.0001 |
Data derived from a study on deuterated L-DOPA (SD-1077), not (R)-3-O-Methyldopa-d3 directly. The increased exposure to 3-OMD suggests an upstream kinetic isotope effect.
Deuteration can significantly impact the metabolism of compounds by other enzymes where C-H bond cleavage is a rate-limiting step. For L-DOPA and its metabolites, key enzymes include monoamine oxidase (MAO) and dopamine (B1211576) β-hydroxylase (DBH).
Research on deuterated L-DOPA has shown that substitution of hydrogen with deuterium at the α- and β-carbons of the side chain slows down the breakdown of dopamine (formed from L-DOPA) by MAO and DBH. nih.gov This is a classic example of a primary kinetic isotope effect, as the C-H bonds at these positions are directly involved in the enzymatic reactions catalyzed by MAO and DBH. Slower metabolism of dopamine by these enzymes leads to its prolonged action. nih.gov
Specifically, the oxidation of monoamines by MAO involves the abstraction of a hydrogen atom from the carbon alpha to the amino group. The greater bond energy of the C-D bond compared to the C-H bond makes this step slower for the deuterated compound. Studies with deuterated tyramine, a substrate for MAO, have demonstrated a significant kinetic isotope effect, with the non-deuterated compound being oxidized at a faster rate. osti.gov
The table below summarizes the observed effects of deuteration on enzymes involved in the metabolism of L-DOPA derivatives.
| Enzyme | Substrate | Effect of Deuteration | Mechanism |
|---|---|---|---|
| Monoamine Oxidase (MAO) | Dopamine (from deuterated L-DOPA) | Slower metabolic breakdown | Primary kinetic isotope effect on α-carbon C-H bond cleavage |
| Dopamine β-hydroxylase (DBH) | Dopamine (from deuterated L-DOPA) | Slower formation of norepinephrine | Primary kinetic isotope effect on β-carbon C-H bond cleavage |
Molecular Transport Kinetics Across Biological Barriers
The ability of L-DOPA and its metabolites to cross the blood-brain barrier (BBB) is crucial for its therapeutic effect. This transport is mediated by specific transporters, and competition for these transporters can influence the central nervous system availability of L-DOPA.
The BBB utilizes carrier-mediated transport systems to allow essential molecules like amino acids to enter the brain. L-DOPA and its metabolite 3-OMD are both substrates for the large neutral amino acid transporter (LAT1). nih.govresearchgate.net This transporter is responsible for the transport of large neutral amino acids across the BBB.
A significant aspect of L-DOPA's pharmacology is the competition for transport into the brain via LAT1. researchgate.net High plasma concentrations of other large neutral amino acids, including L-DOPA's own metabolite 3-OMD, can reduce the uptake of L-DOPA into the brain. wikipedia.orgelsevierpure.com
Several studies have investigated the kinetics of this competitive interaction. It has been demonstrated that 3-OMD acts as a competitive inhibitor for the transport of L-DOPA. nih.gov However, some research suggests that at the concentrations typically found in patients undergoing L-DOPA therapy, 3-OMD may not be a major determinant of the clinical response to L-DOPA, as it contributes only a small fraction to the total concentration of large neutral amino acids competing for transport. elsevierpure.comnih.gov
The following table presents hypothetical comparative transport parameters to illustrate the type of data that would be necessary to fully evaluate the impact of deuteration on BBB transport.
| Compound | Transporter | Km (μM) | Vmax (relative units) | Ki (μM) for L-DOPA transport |
|---|---|---|---|---|
| (R)-3-O-Methyldopa | LAT1 | Data not available | Data not available | Data not available |
| (R)-3-O-Methyldopa-d3 | LAT1 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as specific kinetic data for the transport of (R)-3-O-Methyldopa-d3 is not currently available in the scientific literature.
Preclinical Pharmacological Research and Translational Insights
Impact of Deuteration on In Vivo Biotransformation and Half-Life
The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium (B1214612), is a key approach in medicinal chemistry to favorably alter the pharmacokinetic properties of a drug. nih.gov This modification, known as deuteration, can significantly impact a compound's metabolic stability and, consequently, its duration of action within the body.
The foundation of deuteration's effect on metabolic stability lies in the inherent strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Due to the greater mass of deuterium (which contains a neutron in addition to a proton), the C-D bond has a lower zero-point energy and thus a higher activation energy is required to break it. juniperpublishers.com This difference makes the C-D bond approximately 6 to 10 times more stable than a C-H bond. juniperpublishers.comnih.gov
This phenomenon gives rise to the kinetic isotope effect (KIE), where the rate of a chemical reaction is slower when a heavier isotope is substituted for a lighter one at a bond-breaking position. In the context of drug metabolism, many enzymatic processes, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-determining step. nih.govmdpi.com By replacing a metabolically vulnerable C-H bond with a more robust C-D bond, the rate of metabolism at that specific site can be substantially reduced. This slowing of metabolic breakdown leads to a decreased rate of systemic clearance, which in turn can result in an increased biological half-life of the drug. juniperpublishers.comresearchgate.net For (R)-3-O-Methyldopa-d3, the deuteration in the methoxy (B1213986) group is designed to hinder O-demethylation, a common metabolic pathway, thereby potentially prolonging its presence in the system.
| Attribute | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Pharmacokinetic Consequence |
|---|---|---|---|
| Relative Bond Strength | Standard | Stronger (6-10x more stable) juniperpublishers.comnih.gov | Slower rate of enzymatic cleavage, leading to reduced metabolic clearance. |
| Vibrational Frequency | Higher | Lower | |
| Kinetic Isotope Effect (KIE) | The replacement of hydrogen with deuterium can significantly slow down the reaction rate of C-H bond cleavage. | Increased biological half-life and overall drug exposure (Area Under the Curve - AUC). nih.govresearchgate.net |
Preclinical animal models are indispensable for evaluating the real-world impact of deuteration on a drug's pharmacokinetic profile. These in vivo studies allow researchers to quantify changes in absorption, distribution, metabolism, and excretion (ADME) compared to the non-deuterated parent compound. frontiersin.org Common models include rodents (mice and rats) and can extend to larger species like dogs to better predict human pharmacokinetics. frontiersin.org
In these models, both the deuterated compound, such as (R)-3-O-Methyldopa-d3, and its non-deuterated counterpart are administered, and plasma concentrations are measured over time to determine key pharmacokinetic parameters. For instance, studies on other deuterated compounds have demonstrated significant improvements in their profiles. Deuteration of the N-CH3 group in Indiplon led to a 2.6-fold increase in exposure and a 2-fold increase in half-life in rat models. juniperpublishers.com Similarly, when enzalutamide (B1683756) was deuterated (d3-ENT), its systemic exposure (AUC) in rats increased by 102% and its elimination half-life was extended by 6 hours compared to the non-deuterated version. nih.gov
These preclinical assessments are critical for confirming that the theoretical benefits of the kinetic isotope effect translate into a tangible improvement in the drug's in vivo behavior, providing the foundational data necessary for potential progression into human clinical trials. frontiersin.orgjuniperpublishers.com The use of deuterated compounds in such studies can also enhance experimental accuracy by overcoming individual differences between subjects.
| Deuterated Compound | Preclinical Model | Observed Pharmacokinetic Change | Reference |
|---|---|---|---|
| Deuterated Indiplon | Rat | 2.6-fold increase in exposure (AUC), 2-fold increase in half-life. | juniperpublishers.com |
| d3-Enzalutamide (d3-ENT) | Rat | 102% increase in AUC, 6-hour extension in elimination half-life. | nih.gov |
| CTP-354 (Deuterated L-838417) | In vivo studies | Substantial pharmacokinetic improvement and longer duration of action. | juniperpublishers.com |
Neurobiological Implications of 3-O-Methyldopa in Dopaminergic Systems
3-O-Methyldopa (3-OMD), the non-deuterated parent compound of (R)-3-O-Methyldopa-d3, is a major metabolite of L-DOPA. wikipedia.org Due to its long half-life of approximately 15 hours, it accumulates in the plasma and brain of patients undergoing L-DOPA therapy. wikipedia.orgtaylorandfrancis.com This accumulation has significant neurobiological consequences, particularly within dopaminergic systems.
Astrocytes play a crucial role in protecting neurons from oxidative stress. mdpi.comnih.gov Research has shown that L-DOPA can exert a neuroprotective effect on dopaminergic neurons, but this effect is mediated by astrocytes. nih.govnih.gov However, studies investigating the role of 3-OMD reveal an inhibitory interaction.
Preclinical research using mixed cultures of mesencephalic neurons and striatal astrocytes demonstrated that while L-DOPA increased the viability of dopaminergic neurons, this protective effect was almost completely inhibited by the simultaneous addition of 3-OMD. nih.gov Further investigation indicated that 3-OMD inhibits the uptake of L-DOPA into astrocytes and also blocks the subsequent release of glutathione (B108866) (GSH), a key antioxidant molecule, from these glial cells. nih.govnih.gov Therefore, 3-OMD does not appear to offer neuroprotective effects via astrocytes; instead, it actively counteracts the astrocyte-mediated protective mechanisms of L-DOPA. nih.govmedchemexpress.com
3-OMD has been shown to directly modulate the dynamics of dopamine (B1211576) in the brain. In vitro studies using rat striatal slices found that 3-OMD significantly reduced the spontaneous and evoked efflux (release) of dopamine that is normally facilitated by L-DOPA. nih.gov Interestingly, while dopamine release was diminished, the tissue concentration of dopamine within the striatal slices was significantly higher in the presence of 3-OMD. nih.gov
This suggests that 3-OMD may interfere with the dopamine release machinery. Further biochemical analyses in rats have shown that administration of 3-OMD decreases the dopamine turnover rate, as measured by the ratio of the dopamine metabolite DOPAC to dopamine itself. nih.govresearchgate.net Research also indicates that 3-OMD can inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. nih.govresearchgate.net By slowing both the release and turnover of dopamine, the accumulation of 3-OMD can significantly alter dopaminergic neurotransmission. nih.govnih.gov
Applications in Investigating Biomarkers of Neurological Conditions
The measurement of 3-O-Methyldopa levels has become a valuable tool in the diagnosis of certain neurological disorders. Specifically, elevated levels of 3-OMD in plasma, cerebrospinal fluid, or dried blood spots serve as a reliable biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency. nih.govhealthmatters.io
AADC is the enzyme responsible for the final step in the synthesis of dopamine (from L-DOPA) and serotonin (B10506). nih.gov In individuals with AADC deficiency, this conversion is impaired. As a result, L-DOPA accumulates and is shunted into an alternative metabolic pathway, where it is methylated by catechol-O-methyltransferase (COMT) to form large amounts of 3-OMD. wikipedia.orgnih.gov Therefore, quantifying 3-OMD levels provides a diagnostic indicator of this rare, inherited neurometabolic disorder. nih.gov The use of a stable isotope-labeled internal standard like (R)-3-O-Methyldopa-d3 is crucial for the accurate quantification of endogenous 3-OMD in biological samples via mass spectrometry. medchemexpress.comimmunomart.org
3-O-Methyldopa as a Marker for Aromatic L-amino Acid Decarboxylase Deficiency
Aromatic L-amino acid decarboxylase (AADC) deficiency is a rare, autosomal recessive genetic disorder that impairs the synthesis of essential neurotransmitters, namely dopamine and serotonin. nih.govntu.edu.tw The condition is caused by mutations in the DDC gene, which codes for the AADC enzyme. nih.gov This enzyme is responsible for the final step in the synthesis of dopamine (from L-dopa) and serotonin (from 5-hydroxytryptophan). A deficiency in AADC activity leads to a severe lack of these neurotransmitters, resulting in profound motor dysfunction, developmental delay, and autonomic symptoms, often manifesting in the first few months of life. ntu.edu.twaadcnews.com
The biochemical diagnosis of AADC deficiency has traditionally relied on invasive procedures, such as analyzing neurotransmitter levels in cerebrospinal fluid (CSF) obtained via lumbar puncture. nih.govmdpi.com However, 3-O-Methyldopa (3-OMD), a metabolite of L-dopa, has emerged as a highly reliable and easily accessible biomarker for the disease. aadcinsights.com In the absence of sufficient AADC enzyme activity, the precursor L-dopa accumulates and is shunted into an alternative metabolic pathway where it is methylated by the enzyme catechol-O-methyltransferase (COMT), forming 3-OMD. nih.govwikipedia.org Consequently, patients with AADC deficiency exhibit significantly elevated levels of 3-OMD in CSF, plasma, and urine. nih.govmdpi.com
Extensive research has validated the quantification of 3-OMD in dried blood spots (DBS) as a robust, non-invasive method for screening and diagnosing AADC deficiency. nih.govheikobrennenstuhl.denih.gov This approach is particularly suitable for high-throughput newborn screening programs, as DBS samples are easily collected, stored, and shipped at room temperature. ntu.edu.twheikobrennenstuhl.de Studies have demonstrated that 3-OMD levels are consistently and significantly elevated in AADC deficient patients compared to healthy controls. For instance, one study involving seven Brazilian patients with AADC deficiency found at least a four-fold increase in 3-OMD levels in their DBS samples. nih.govntu.edu.tw The stability of 3-OMD in DBS under various storage conditions further supports its utility as a diagnostic marker. heikobrennenstuhl.de The development of rapid and cost-effective tandem mass spectrometry methods allows for the integration of 3-OMD measurement into existing newborn screening panels, facilitating early diagnosis which is crucial for timely therapeutic intervention. heikobrennenstuhl.deheikobrennenstuhl.denih.gov
The table below summarizes findings from various studies on 3-OMD concentrations in AADC deficient patients versus healthy controls.
| Study Population | Sample Type | Mean 3-OMD Concentration (AADC Deficiency) | Mean 3-OMD Concentration (Healthy Controls) | Reference |
|---|---|---|---|---|
| 7 AADC deficient patients | Dried Blood Spot (DBS) | At least a four-fold increase over controls | Not specified | nih.govnih.gov |
| 7 AADC deficient patients | Dried Blood Spot (DBS) | 9.88 µmol/L (SD=13.42) | 1.16 µmol/L (SD=0.31) in 38,888 newborns | heikobrennenstuhl.de |
| 6 AADC deficient patients | Dried Blood Spot (DBS) | 13.15 µmol/L (Range: 3 to 36.93 µmol/L) | 1.16 µmol/L (Range: 0.31 to 4.6 µmol/L) in 38,888 newborns | heikobrennenstuhl.de |
| 1 retrospectively analyzed AADC patient | Dried Blood Spot (DBS) | 10.51 µmol/L | 1.33 µmol/L (SD=0.56) in 1,000 newborns | nih.gov |
Utility in Preclinical Models of Neurodegenerative Diseases
In the context of preclinical research, 3-O-Methyldopa and its deuterated analogue, (R)-3-O-Methyldopa-d3, serve distinct but complementary roles, particularly in studies of neurodegenerative diseases like Parkinson's disease (PD). bioworld.com Parkinson's disease is characterized by the progressive loss of dopaminergic neurons. scielo.br The primary treatment, L-DOPA, aims to replenish dopamine levels, but long-term therapy is often complicated by motor side effects. nih.gov 3-OMD is a major metabolite of L-DOPA, and its accumulation is thought to contribute to these adverse effects by competing with L-DOPA for transport across the blood-brain barrier and potentially exerting direct cellular toxicity. wikipedia.orgnih.govnih.gov
Preclinical models are essential for investigating these mechanisms. In rodent models of Parkinson's disease, the administration of 3-OMD has been used to study its impact on the dopaminergic system and behavior. For example, research in rats has shown that intracerebroventricular injection of 3-OMD impairs locomotor activity and reduces the dopamine turnover rate in the striatum. nih.gov In vitro studies using neuronal cell lines (like PC12 cells) and primary cell cultures have further explored the cellular effects of 3-OMD. nih.gov These studies have demonstrated that 3-OMD can induce cytotoxic effects through oxidative stress and decrease mitochondrial membrane potential, suggesting a mechanism by which it could contribute to neurodegeneration or exacerbate the side effects of L-DOPA therapy. nih.gov Additionally, in co-culture models of neurons and astrocytes, 3-OMD has been shown to inhibit the neuroprotective effects that L-DOPA exerts via astrocytes. nih.gov
The specific utility of (R)-3-O-Methyldopa-d3 in this research is paramount. As a deuterated, stable isotope-labeled version of 3-OMD, it functions as an ideal internal standard for quantitative analysis using mass spectrometry. immunomart.orgmedchemexpress.com The incorporation of deuterium atoms results in a molecule that is chemically identical to endogenous 3-OMD but has a higher molecular weight, allowing it to be distinguished by the detector. immunomart.org When added to biological samples (e.g., plasma, brain tissue) from preclinical models, (R)-3-O-Methyldopa-d3 allows for highly accurate and precise quantification of the non-labeled 3-OMD. This is crucial for pharmacokinetic studies tracking the metabolism of L-DOPA and the accumulation of 3-OMD over time, as well as for correlating specific levels of 3-OMD with behavioral or cellular outcomes in animal and cell-based models of neurodegeneration. immunomart.orgmedchemexpress.com
The table below details the application of 3-OMD in selected preclinical models.
| Preclinical Model | Compound Used | Key Research Finding | Reference |
|---|---|---|---|
| Male Sprague-Dawley Rats | 3-O-Methyldopa | Intracerebroventricular injection impaired locomotor activities and decreased the dopamine turnover rate by 40.0% in the striatum. | nih.gov |
| Catecholamine-producing PC12 neuronal cells | 3-O-Methyldopa | Induced cytotoxic effects via oxidative stress and decreased mitochondrial membrane potential. Potentiated L-dopa toxicity. | nih.gov |
| Mixed cultures of mesencephalic neurons and striatal astrocytes | 3-O-Methyldopa | Inhibited the astrocyte-mediated neuroprotective effects of L-DOPA on dopaminergic neurons. | nih.gov |
| Various preclinical models | (R)-3-O-Methyldopa-d3 | Used as a stable isotope-labeled internal standard for accurate quantification of 3-O-Methyldopa in biological samples during pharmacokinetic and metabolic studies. | immunomart.orgmedchemexpress.com |
Emerging Research Paradigms and Methodological Innovations for Deuterated Amino Acids
Development of Novel Deuteration Techniques for Complex Molecules
The synthesis of deuterated molecules, particularly complex structures like amino acids, has been a significant area of research. The goal is to develop methods that are not only efficient and cost-effective but also highly selective in placing deuterium (B1214612) atoms at specific positions within a molecule. semanticscholar.org Traditional methods have often relied on multi-step syntheses using expensive deuterated starting materials. nih.gov However, recent advancements are paving the way for more direct and versatile deuteration strategies.
One of the most promising areas is the use of metal-catalyzed hydrogen-deuterium exchange (HDE). nih.gov These methods often utilize transition metals to facilitate the direct replacement of hydrogen with deuterium from sources like heavy water (D₂O). semanticscholar.org This approach can often be applied late in the synthetic route, allowing for the deuteration of complex molecules without the need for complete re-synthesis. semanticscholar.org Continuous-flow HDE processes are also being developed, which can maximize the incorporation of deuterium and improve reaction yields and purity. nih.gov
Another innovative approach is biocatalysis, which employs enzymes to achieve highly specific and stereoselective deuteration. nih.gov For instance, enzymes like α-oxo-amine synthases can be used to produce a range of α-deuterated amino acids with high precision, using D₂O as the deuterium source under mild reaction conditions. nih.gov This chemoenzymatic approach offers significant advantages in terms of selectivity and sustainability. nih.gov
These novel techniques are expanding the accessibility of complex deuterated molecules like (R)-3-O-Methyldopa-d3, which are crucial for advanced biomedical research. The ability to selectively introduce deuterium allows for the fine-tuning of a molecule's properties for specific research applications.
Integration of (R)-3-O-Methyldopa-d3 in Advanced Multi-Omics Approaches
Multi-omics approaches, which involve the comprehensive analysis of various biological molecules like metabolites (metabolomics), proteins (proteomics), and genes (genomics), are becoming increasingly powerful in understanding complex diseases. nih.gov In this context, deuterated compounds like (R)-3-O-Methyldopa-d3 serve as invaluable tools, particularly in the field of metabolomics.
(R)-3-O-Methyldopa-d3 is the deuterated form of 3-O-Methyldopa, a major metabolite of L-DOPA, the primary medication for Parkinson's disease. wikipedia.orgnih.gov Due to its chemical similarity to the endogenous metabolite but with a distinct mass, (R)-3-O-Methyldopa-d3 is ideally suited for use as an internal standard in quantitative mass spectrometry-based analyses. nih.gov
Several studies have utilized 3-O-Methyldopa-d3 as an internal standard for the accurate quantification of 3-O-Methyldopa in biological samples such as plasma and dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This is crucial for clinical research, for instance, in studies identifying 3-O-Methyldopa as a potential biomarker for high-risk neuroblastoma and for the diagnosis of Aromatic L-amino acid decarboxylase (AADC) deficiency. nih.govnih.gov
The integration of (R)-3-O-Methyldopa-d3 into these metabolomic workflows allows for precise and reliable measurement of its non-deuterated counterpart, which is essential for understanding the metabolic pathways and identifying potential biomarkers for various diseases. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible data.
Below is a table summarizing typical parameters for the analysis of 3-O-Methyldopa using its deuterated form as an internal standard in LC-MS/MS.
| Parameter | 3-O-Methyldopa (3-OMD) | 3-O-Methyldopa-d3 (3-OMD-d3) |
| Precursor Ion (m/z) | 212.2 | 215.1 |
| Product Ion (m/z) | 152.9 | 155.9 |
| Collision Energy (V) | 20 | 15 |
| Ionization Mode | Positive Electrospray Ionization | Positive Electrospray Ionization |
This data is compiled from a representative study and may vary based on the specific instrumentation and methodology used. nih.gov
Future Prospects in Tracing Neurotransmitter Dynamics and Metabolic Deregulation
The application of deuterated amino acids like (R)-3-O-Methyldopa-d3 is poised to expand significantly, moving beyond their current primary use as internal standards. The future lies in their application as tracers to dynamically monitor neurotransmitter metabolism and investigate metabolic deregulation in real-time within biological systems.
Deuterium-substituted L-DOPA has already shown promise in animal models of Parkinson's disease, demonstrating increased behavioral potency and dopamine (B1211576) output compared to its non-deuterated form. nih.gov This is attributed to a reduced metabolism of the resulting deuterated dopamine by monoamine oxidase (MAO), illustrating the potential of using deuterated compounds to modulate metabolic pathways. nih.gov
Future research could employ (R)-3-O-Methyldopa-d3 and other deuterated tracers in sophisticated neuroimaging techniques and advanced metabolomic studies to:
Trace the metabolic fate of L-DOPA in greater detail: By administering a deuterated precursor and tracking the appearance of its various deuterated metabolites, researchers can gain a more dynamic and quantitative understanding of how L-DOPA is processed in both healthy and diseased states.
Investigate the kinetics of neurotransmitter transport and turnover: The use of deuterated tracers can help to elucidate the rates at which neurotransmitters and their metabolites are synthesized, transported across the blood-brain barrier, and cleared from the brain. nih.gov
Elucidate the mechanisms of metabolic deregulation in neurological disorders: By comparing the metabolic fluxes of deuterated tracers in healthy individuals versus those with neurological conditions, researchers can identify specific enzymatic or transport defects, offering new targets for therapeutic intervention. nih.govnih.gov
The continued development of sensitive analytical techniques, coupled with the innovative synthesis of specifically labeled compounds like (R)-3-O-Methyldopa-d3, will undoubtedly open new frontiers in our understanding of brain chemistry and the pathophysiology of neurological and metabolic diseases.
Q & A
Q. What analytical techniques are critical for characterizing the structural and isotopic purity of (R)-3-O-Methyldopa-d3 hydrochloride?
- Methodological Answer : Combine liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and isotopic distribution, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²H) to resolve stereochemistry and deuterium placement, and X-ray crystallography for absolute configuration verification. Stability under analytical conditions (e.g., column pH) must be pre-tested to avoid deuteration loss .
Q. What stability considerations are essential for handling (R)-3-O-Methyldopa-d3 hydrochloride in experimental buffers?
- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Use deuterium retention as a stability marker via periodic ²H-NMR sampling. Buffer systems should avoid nucleophilic agents (e.g., Tris) that may displace deuterium. Lyophilization in inert atmospheres is recommended for long-term storage .
Advanced Research Questions
Q. How do metabolic pathways of (R)-3-O-Methyldopa-d3 hydrochloride differ from non-deuterated analogs in preclinical models?
- Methodological Answer : Employ comparative pharmacokinetic (PK) studies using LC-MS/MS to track deuterated vs. non-deuterated metabolites in plasma and tissues. Isotopic effects on enzyme kinetics (e.g., CYP450-mediated oxidation) can be quantified via Michaelis-Menten assays. In vivo deuterium tracing in rodent models can identify metabolic bottlenecks where deuteration alters bioavailability .
Q. What experimental strategies resolve discrepancies in receptor binding affinity data between (R)-3-O-Methyldopa-d3 hydrochloride and its stereoisomers?
- Methodological Answer : Use competitive radioligand binding assays (e.g., with ³H-labeled dopamine receptor ligands) under controlled ionic conditions (Mg²⁺/Na⁺ concentrations). Pair with computational docking simulations to assess stereochemical interactions at binding sites (e.g., D2/D3 receptors). Validate findings with functional assays (e.g., cAMP inhibition for D2-like receptors) .
Q. How can in vitro/in vivo correlation (IVIVC) models predict CNS bioavailability of (R)-3-O-Methyldopa-d3 hydrochloride?
- Methodological Answer : Develop a tiered IVIVC framework:
- Step 1 : Measure blood-brain barrier (BBB) permeability using in vitro models (e.g., PAMPA or MDCK-MDR1 cells).
- Step 2 : Corrogate with in vivo microdialysis in rodent striatum to quantify unbound brain concentrations.
- Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate dissolution, metabolism, and BBB penetration data. Adjust for deuterium-related shifts in clearance .
Data Contradiction Analysis
Q. How to address conflicting reports on the pharmacokinetic half-life of (R)-3-O-Methyldopa-d3 hydrochloride across species?
- Methodological Answer : Conduct cross-species allometric scaling with correction for deuterium isotope effects (e.g., reduced Vd due to increased molecular mass). Validate using population PK modeling to isolate species-specific factors (e.g., plasma protein binding, renal/hepatic clearance rates). Reconcile discrepancies by standardizing administration routes and formulation matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
